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Protocol for BUR1 Chromatin Immunoprecipitation (ChIP) in Yeast

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Compound of Interest		
Compound Name:	BUR1	
Cat. No.:	B1668064	Get Quote

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Application Notes

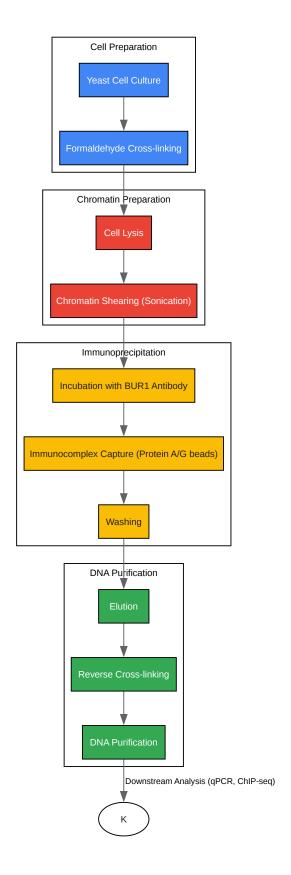
Chromatin Immunoprecipitation (ChIP) is a powerful and widely used technique to investigate the interaction of proteins with specific DNA sequences in the context of chromatin within living cells.[1][2][3] This protocol provides a detailed method for performing ChIP to identify the genomic binding sites of the **BUR1** protein kinase in the budding yeast, Saccharomyces cerevisiae. The **BUR1** complex is a key regulator of transcription elongation, and understanding its genome-wide localization can provide critical insights into its function in gene regulation.

This protocol outlines the essential steps from cell culture to the purification of immunoprecipitated DNA, which can then be analyzed by quantitative PCR (qPCR) or high-throughput sequencing (ChIP-seq). The provided methodologies are based on established yeast ChIP protocols and can be adapted for other DNA-binding proteins.[1][4]

Experimental Workflow

The following diagram illustrates the major steps involved in the **BUR1** Chromatin Immunoprecipitation protocol.





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Caption: A flowchart of the Chromatin Immunoprecipitation (ChIP) experimental workflow.



Detailed Experimental Protocol

This protocol is optimized for a 50 mL yeast cell culture.

I. Cell Growth and Cross-linking

- Culture Yeast Cells: Inoculate 50 mL of YPAD medium with a single colony of the yeast strain
 of interest. Grow the culture overnight at 30°C with shaking (180-210 rpm) to a density of
 approximately 1x10⁷ cells/mL.
- Formaldehyde Cross-linking: Add 1.4 mL of 37% formaldehyde (final concentration of 1%) to the cell culture. Incubate at room temperature for 15 minutes with gentle shaking. The fixation time is an experimental variable that may require optimization.
- Quench Cross-linking: Add 2.5 mL of 2.5 M glycine to the culture to quench the formaldehyde. Incubate for 5 minutes at room temperature with gentle shaking.
- Harvest Cells: Pellet the cells by centrifugation at 3000 rpm (1620 x g) for 3 minutes at room temperature.
- Wash Cells: Discard the supernatant and wash the cell pellet with 25 mL of ice-cold 1x PBS.
 Centrifuge again at 3000 rpm (1620 x g) for 3 minutes.

II. Cell Lysis and Chromatin Shearing

- Cell Lysis: Resuspend the cell pellet in 1 mL of Lysis Buffer. Transfer the cell suspension to a 2 mL screw-cap tube.
- Bead Beating: Add an equal volume of acid-washed glass beads. Disrupt the cells by vortexing vigorously for 30-40 minutes at 4°C.
- Chromatin Shearing (Sonication): After cell lysis, collect the crude extract. Shear the
 chromatin to an average size of 200-500 bp using a sonicator. The sonication conditions
 (power, duration, number of cycles) must be optimized for the specific instrument and cell
 type.

III. Immunoprecipitation



- Pre-clearing Chromatin: Centrifuge the sonicated chromatin at 13,000 rpm for 10 minutes at 4°C to pellet cell debris. Transfer the supernatant (soluble chromatin) to a new tube. To reduce non-specific binding, pre-clear the chromatin by adding 40 μL of Protein A/G magnetic beads and incubating for 1 hour at 4°C with rotation.
- Antibody Incubation: Remove the beads using a magnetic stand. Add the anti-BUR1
 antibody to the pre-cleared chromatin. The optimal antibody concentration should be
 determined empirically, but a starting point of 1-5 μg per IP is recommended. Incubate
 overnight at 4°C with gentle rotation. A mock IP with a non-specific IgG antibody should be
 performed in parallel as a negative control.
- Immunocomplex Capture: Add 40 μL of pre-blocked Protein A/G magnetic beads to each immunoprecipitation reaction. Incubate for 2 hours at 4°C with rotation to capture the antibody-protein-DNA complexes.

IV. Washing, Elution, and DNA Purification

- Washing: Pellet the beads on a magnetic stand and discard the supernatant. Wash the beads sequentially with the following buffers to remove non-specifically bound chromatin:
 - 2x with Low Salt Wash Buffer
 - 2x with High Salt Wash Buffer
 - 2x with LiCl Wash Buffer
 - 1x with TE Buffer Perform each wash for 5 minutes at 4°C with rotation.
- Elution: After the final wash, remove all residual TE buffer. Add 250 μL of Elution Buffer to the beads. Incubate at 65°C for 15 minutes with vortexing every 2-5 minutes to elute the immunocomplexes.
- Reverse Cross-linking: Pellet the beads and transfer the supernatant to a new tube. To reverse the formaldehyde cross-links, add 20 μL of 5 M NaCl and incubate at 65°C for at least 4-6 hours (or overnight).



- Protein and RNA Digestion: Add 10 μL of 0.5 M EDTA, 20 μL of 1 M Tris-HCl (pH 6.5), and 1 μL of 20 mg/mL Proteinase K. Incubate for 2 hours at 42°C. Treat with RNase A to remove RNA.
- DNA Purification: Purify the DNA using a standard phenol-chloroform extraction and ethanol precipitation method or a commercial PCR purification kit. Resuspend the purified DNA pellet in 50-100 μL of TE buffer or nuclease-free water.

Quantitative Data Summary

The following tables provide a summary of the quantitative parameters for this protocol.

Table 1: Cell Culture and Cross-linking Parameters

Parameter	Value
Culture Volume	50 mL
Target Cell Density	1x10 ⁷ cells/mL
Formaldehyde Concentration	1% (final)
Cross-linking Time	15 minutes
Glycine Concentration	2.5 M
Quenching Time	5 minutes
Centrifugation Speed	3000 rpm (1620 x g)
Centrifugation Time	3 minutes

Table 2: Immunoprecipitation and Elution Parameters



Parameter	Value
Anti-BUR1 Antibody	1-5 μg
Protein A/G Beads	40 μL
Antibody Incubation	Overnight at 4°C
Bead Incubation	2 hours at 4°C
Elution Buffer Volume	250 μL
Reverse Cross-linking	65°C, 4-6 hours
Proteinase K Digestion	2 hours at 42°C

Buffers and Reagents

- YPAD Medium: Standard yeast growth medium.
- 1x PBS: Phosphate-Buffered Saline.
- Lysis Buffer: 50 mM HEPES-KOH pH 7.5, 140 mM NaCl, 1 mM EDTA, 1% Triton X-100,
 0.1% sodium deoxycholate, protease inhibitors.
- Low Salt Wash Buffer: 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 2 mM EDTA, 1% Triton X-100, 0.1% SDS.
- High Salt Wash Buffer: 20 mM Tris-HCl pH 8.0, 500 mM NaCl, 2 mM EDTA, 1% Triton X-100, 0.1% SDS.
- LiCl Wash Buffer: 10 mM Tris-HCl pH 8.0, 250 mM LiCl, 1 mM EDTA, 1% NP-40, 1% sodium deoxycholate.
- TE Buffer: 10 mM Tris-HCl pH 8.0, 1 mM EDTA.
- Elution Buffer: 50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS.
- Proteinase K: 20 mg/mL solution.



RNase A: 10 mg/mL solution.

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